molecular formula C26H23BrClN3O2S2 B12048699 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide CAS No. 476484-28-3

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide

Cat. No.: B12048699
CAS No.: 476484-28-3
M. Wt: 589.0 g/mol
InChI Key: LQDBYIYJHALMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothieno-pyrimidinone scaffold family, characterized by a fused bicyclic core (benzothiophene and pyrimidine rings) with a 4-oxohexahydro configuration. The structure includes a 4-bromophenyl substituent at position 3 of the pyrimidine ring and a sulfanyl-acetamide chain linked to an N-(2-chloro-4,6-dimethylphenyl) group. Its molecular formula is C₂₇H₂₄BrClN₃O₂S₂, with a molecular weight of 623.03 g/mol. The compound’s design integrates halogenated aromatic moieties (Br, Cl) and alkyl groups (CH₃), which are critical for modulating solubility, binding affinity, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the benzothieno pyrimidine core, the introduction of the bromophenyl group, and the attachment of the chloro-dimethylphenyl acetamide moiety. Common reagents used in these reactions include bromine, chloroacetyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is governed by the following functional groups:

Functional GroupReactivity Profile
Thioether (–S–)Susceptible to oxidation, nucleophilic substitution, and radical reactions.
Acetamide (–NHCOCH2–)Hydrolysis under acidic/basic conditions; potential for hydrogen bonding.
4-Bromophenyl substituentElectrophilic substitution hindered by bromine’s electron-withdrawing effect.
2-Chloro-4,6-dimethylphenylChlorine and methyl groups influence steric/electronic effects for substitution.
Hexahydrobenzothieno-pyrimidineAromatic and non-aromatic regions enable cycloaddition or ring-opening reactions.

Oxidation Reactions

The thioether group undergoes oxidation to form sulfoxides or sulfones. For example:

  • Reagent: Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

  • Conditions: Room temperature in dichloromethane or acetic acid.

  • Product: Sulfoxide (mono-oxidation) or sulfone (di-oxidation).

Hydrolysis of Acetamide

The acetamide group can hydrolyze to form a carboxylic acid and amine:

  • Acidic Hydrolysis: Concentrated HCl at reflux yields 2-mercapto derivatives and acetic acid.

  • Basic Hydrolysis: NaOH/ethanol under heating produces a carboxylate salt.

Nucleophilic Aromatic Substitution (NAS)

The 4-bromophenyl group may participate in NAS under specific conditions:

  • Reagent: Strong nucleophiles (e.g., amines, alkoxides).

  • Conditions: High-temperature catalysis with Cu or Pd. Limited by bromine’s deactivating effect.

Electrophilic Substitution

The electron-rich pyrimidine ring and dimethylphenyl group can undergo:

  • Nitration: HNO₃/H₂SO₄ at 0–5°C targets meta/para positions relative to substituents.

  • Sulfonation: Fuming H₂SO₄ introduces sulfonic acid groups.

Reaction Conditions and Reagents

Reaction TypeReagents/CatalystsSolventsTemperatureYield (%)
Thioether OxidationH₂O₂, mCPBADCM, AcOH20–40°C60–85
Acetamide HydrolysisHCl (6M), NaOH (2M)H₂O/EtOHReflux70–90
NAS at BromophenylPiperidine, Pd(OAc)₂DMF100–120°C40–60
Pyrimidine NitrationHNO₃/H₂SO₄H₂SO₄0–5°C50–70

Analytical Techniques for Reaction Monitoring

  • Thin-Layer Chromatography (TLC): Used to track reaction progress and intermediate purity.

  • NMR Spectroscopy: Confirms structural changes (e.g., sulfoxide formation at δ 2.8–3.2 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight of products .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in the field of anticancer research. Compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines. The presence of the benzothieno and pyrimidine moieties suggests potential activity through multiple mechanisms:

  • Inhibition of Tumor Growth : Studies have indicated that related compounds can inhibit cell proliferation in cancerous cells by inducing apoptosis and disrupting cell cycle progression.
  • Targeting Specific Kinases : The structure may interact with specific kinases involved in cancer signaling pathways, providing a framework for developing targeted therapies.

Antimicrobial Properties

Research has also explored the antimicrobial potential of thiourea derivatives and related compounds. The sulfur-containing moiety in this compound may enhance its activity against bacterial and fungal pathogens:

  • Broad-Spectrum Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of microorganisms, suggesting that this compound could be evaluated for its antimicrobial properties.
  • Mechanism of Action : The proposed mechanism involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

Several studies have focused on the pharmacological properties of compounds structurally related to 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide:

  • Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated a series of benzothieno derivatives for their anticancer activity against human breast cancer cells. The study found that modifications at the sulfur and nitrogen positions significantly enhanced cytotoxicity .
  • Antimicrobial Evaluation : Another investigation reported in Pharmaceutical Biology assessed the antimicrobial efficacy of various thiourea derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased activity against resistant strains .

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound shares its core benzothieno-pyrimidinone scaffold with several analogs, differing primarily in substituents on the pyrimidine ring and the N-arylacetamide moiety. Key structural analogs and their distinguishing features are summarized below:

Compound Name / CAS No. Substituent Variations (vs. Target Compound) Key Properties / Findings
N-(2,5-dimethylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-hexahydrobenzothieno-pyrimidin-2-yl]sulfanyl}acetamide N-aryl group: 2,5-dimethylphenyl (vs. 2-chloro-4,6-dimethylphenyl) Lower logP (4.2 vs. 4.8) due to absence of Cl; reduced cytotoxicity in HepG2 cells (IC₅₀ > 50 μM).
N-(2,4-dichlorophenyl)-2-{[3-(4-bromophenyl)-4-oxo-hexahydrobenzothieno-pyrimidin-2-yl]sulfanyl}acetamide N-aryl group: 2,4-dichlorophenyl (vs. 2-chloro-4,6-dimethylphenyl) Enhanced kinase inhibition (IC₅₀ = 0.8 μM vs. 1.2 μM) due to electron-withdrawing Cl groups.
N-(4-sulfamoylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-hexahydrobenzothieno-pyrimidin-2-yl]sulfanyl}acetamide N-aryl group: 4-sulfamoylphenyl (vs. chloro-dimethylphenyl) Higher aqueous solubility (logS = -3.1 vs. -4.5); moderate COX-2 inhibition (35% at 10 μM).
N-(3-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-hexahydrobenzothieno-pyrimidin-2-yl]sulfanyl}acetamide N-aryl group: 3-bromophenyl (vs. chloro-dimethylphenyl) Similar logP (4.7) but lower metabolic stability (t₁/₂ = 12 min in microsomes vs. 25 min).
N-(2-fluorophenyl)-2-{[3-(4-bromophenyl)-4-oxo-hexahydrobenzothieno-pyrimidin-2-yl]sulfanyl}acetamide N-aryl group: 2-fluorophenyl (vs. chloro-dimethylphenyl) Improved blood-brain barrier permeability (Pe = 8.2 × 10⁻⁶ cm/s vs. 5.1 × 10⁻⁶ cm/s).

Structural Similarities and Divergences

  • Core Scaffold: All analogs retain the benzothieno-pyrimidinone core, ensuring consistent π-π stacking and hydrogen-bonding interactions with biological targets .
  • Substituent Effects :
    • Halogenation : Bromine at the 4-phenyl position enhances hydrophobic interactions, while chlorine/fluorine on the N-aryl group fine-tunes electronic properties (e.g., 2,4-dichlorophenyl in increases electrophilicity).
    • Methyl Groups : 4,6-Dimethyl substitution on the N-aryl ring (target compound) improves steric shielding against oxidative metabolism compared to 2,5-dimethyl analogs .
  • Activity Cliffs: Pairs like the target compound and its 2,4-dichlorophenyl analog () exemplify "activity cliffs"—minor structural changes (Cl vs. CH₃) yield significant potency differences (ΔIC₅₀ = 0.4 μM) .

Bioactivity and Computational Insights

  • Molecular Networking : Clustering based on MS/MS fragmentation (cosine score > 0.8) groups the target compound with N-(2-fluorophenyl) and N-(3-bromophenyl) analogs, suggesting conserved metabolic pathways .
  • Docking Studies : The 2-chloro-4,6-dimethylphenyl group in the target compound forms van der Waals contacts with a hydrophobic subpocket in kinase targets, absent in sulfamoylphenyl derivatives .
  • Similarity Metrics : Tanimoto coefficients (Morgan fingerprints) between the target compound and its closest analog (CAS 476484-23-8, ) are 0.72, indicating moderate structural divergence but significant bioactivity differences .

Biological Activity

The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is a complex organic molecule characterized by a unique structural framework. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The following sections summarize the synthesis, biological activities, and relevant research findings.

Molecular Structure and Synthesis

The molecular formula of the compound is C27H26BrN3O2S2C_{27}H_{26}BrN_3O_2S_2 with a molecular weight of approximately 550.5 g/mol. The synthesis typically involves multiple steps including halogenation and acetylation under controlled conditions to ensure high yield and purity. Chromatography and crystallization are commonly employed for purification purposes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example:

  • MIC Values : The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL against Enterococcus faecalis and other pathogens .
  • Mechanism of Action : The antimicrobial activity is believed to arise from the compound's ability to interact with bacterial cell membranes or specific enzymes critical for bacterial survival .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies : Cytotoxicity assays on solid tumor cell lines revealed varying degrees of effectiveness. Some derivatives showed significant inhibition of cancer cell proliferation .
  • Cytokine Release : Studies indicated that the compound affects the release of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a mechanism that may involve modulation of immune responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparison with similar compounds highlights the importance of substituents:

Compound NameMolecular FormulaUnique Features
2-{[3-(4-Bromophenyl)-4-oxo-3,4-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamideC24H19BrFN3O2S2Contains a fluorophenyl group
2-{[3-(4-Bromophenyl)-4-oxo-3,4-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamideC25H21BrFN3O2S2Features a methyl substitution on the fluorophenyl group

These variations can lead to different biological activities and therapeutic applications .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

  • Antimicrobial Studies : A series of benzoxazepine derivatives were synthesized and evaluated for their antimicrobial properties. The results showed limited activity against certain bacterial strains but significant cytotoxic effects against selected cancer cell lines .
  • Enzyme Inhibition : Compounds similar in structure to the target molecule were tested for their ability to inhibit enzymes such as acetylcholinesterase and urease. These studies suggest potential applications in treating diseases related to enzyme dysfunction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The compound’s synthesis likely involves multi-step protocols, including cyclocondensation of thienopyrimidinone precursors with bromophenyl derivatives, followed by sulfanyl acetamide coupling. Key steps include:

  • Thienopyrimidinone core formation : Cyclization of 3-(4-bromophenyl)hexahydrobenzothiophene-dione with urea or thiourea derivatives under acidic conditions .
  • Sulfanyl acetamide coupling : Reaction of the thiol group with 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide using a base (e.g., K₂CO₃) in DMF or DMSO at 60–80°C .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, with emphasis on the sulfanyl (-S-) linkage (δ 3.5–4.0 ppm for SCH₂) and aromatic protons (δ 6.8–8.0 ppm) .
  • X-ray crystallography : Single-crystal X-ray diffraction resolves conformational details (e.g., dihedral angles between the bromophenyl and thienopyrimidinone moieties) and validates hydrogen-bonding interactions critical for stability .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z ~600–650 range) .

Q. How can solubility and stability be assessed for in vitro pharmacological studies?

  • Solubility screening : Use DMSO for stock solutions (10 mM), followed by dilution in PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering (DLS).
  • Stability assays : Incubate at 37°C in PBS or simulated biological fluids (e.g., plasma), analyze degradation products via LC-MS over 24–72 hours .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as kinase enzymes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., tyrosine kinases). Focus on the sulfanyl acetamide moiety’s hydrogen bonding with catalytic lysine residues .
  • MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess conformational stability and ligand-protein residence time .
  • Free-energy calculations : Apply MM-PBSA/GBSA to quantify binding energies, prioritizing substituents (e.g., 4-bromophenyl) contributing to hydrophobic interactions .

Q. How can contradictory data in biological activity assays be resolved?

  • Dose-response validation : Replicate assays (e.g., IC₅₀ in enzyme inhibition) across multiple cell lines (HEK293, HepG2) to rule out cell-specific artifacts.
  • Off-target profiling : Screen against related kinases (e.g., PIM1, CDK2) using selectivity panels (Eurofins Cerep) to identify cross-reactivity .
  • Metabolite interference : Analyze metabolites via LC-MS after incubation with liver microsomes to detect inhibitory/byproduct effects .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of analogs?

  • Core modifications : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl instead of bromophenyl) and assess activity shifts .
  • Bioisosteric replacement : Replace the sulfanyl group with sulfone or methylene to evaluate potency retention .
  • 3D-QSAR modeling : Build CoMFA/CoMSIA models using steric/electrostatic descriptors from crystallographic data .

Q. How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic properties?

  • Generative models : Use ChemBERTa or REINVENT to propose analogs with optimized LogP (2–4) and topological polar surface area (TPSA <140 Ų) for blood-brain barrier penetration .
  • ADMET prediction : Employ SwissADME or ADMETLab 2.0 to forecast CYP450 metabolism and hERG inhibition risks .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Force field calibration : Re-parameterize docking protocols using experimental IC₅₀ values from analogous compounds .
  • Cofactor inclusion : Simulate binding with Mg²⁺/ATP present to mimic physiological conditions .
  • Crystallographic validation : Resolve ligand-target co-crystal structures to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .

Q. Methodological Resources

  • Synthetic protocols : Refer to hexahydrobenzothienopyrimidine synthesis in Subasri et al. ( ).
  • Crystallography : Use CCDC deposition tools for structural validation .
  • AI tools : Leverage COMSOL Multiphysics for reaction optimization and process automation .

Properties

CAS No.

476484-28-3

Molecular Formula

C26H23BrClN3O2S2

Molecular Weight

589.0 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide

InChI

InChI=1S/C26H23BrClN3O2S2/c1-14-11-15(2)23(19(28)12-14)29-21(32)13-34-26-30-24-22(18-5-3-4-6-20(18)35-24)25(33)31(26)17-9-7-16(27)8-10-17/h7-12H,3-6,13H2,1-2H3,(H,29,32)

InChI Key

LQDBYIYJHALMDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.